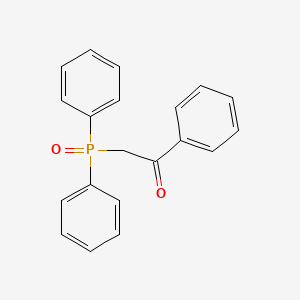
Phenacyldiphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenacyldiphenylphosphine oxide is a chemical compound known for its unique properties and applications in various fields of science and industry. It is characterized by the presence of a phosphine oxide group attached to a phenacyl group and two phenyl groups. This compound has garnered attention due to its ability to form complexes with various metal ions, making it valuable in coordination chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenacyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with phenacyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Phenacyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group back to a phosphine group.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phenacyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenacyldiphenylphosphine oxide has a wide range of applications in scientific research, including:
Biology: The compound’s ability to bind metal ions makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems where its metal-binding properties can be leveraged.
Mecanismo De Acción
The mechanism by which phenacyldiphenylphosphine oxide exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine oxide group acts as a donor, forming stable complexes with metals such as lanthanides. These complexes exhibit unique luminescent properties, making them valuable in various applications. The molecular targets and pathways involved include the coordination sites on the metal ions and the electronic interactions between the ligand and the metal center .
Comparación Con Compuestos Similares
Phenacyldiphenylphosphine oxide can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Similar in structure but lacks the phenacyl group, leading to different reactivity and applications.
Phenylphosphine oxide: Contains only one phenyl group, resulting in distinct chemical properties.
Diphenylphosphine oxide: Lacks the phenacyl group, making it less versatile in forming complexes with metal ions.
Uniqueness: this compound’s uniqueness lies in its combination of the phenacyl group with the phosphine oxide moiety, which enhances its ability to form stable and luminescent metal complexes. This makes it particularly valuable in coordination chemistry and materials science .
Propiedades
Número CAS |
1733-58-0 |
|---|---|
Fórmula molecular |
C20H17O2P |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
2-diphenylphosphoryl-1-phenylethanone |
InChI |
InChI=1S/C20H17O2P/c21-20(17-10-4-1-5-11-17)16-23(22,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Clave InChI |
VCPZZWOAQNHOLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
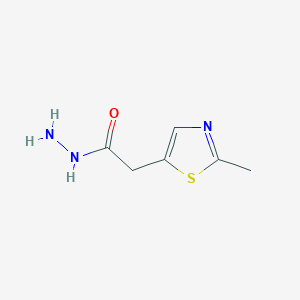
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
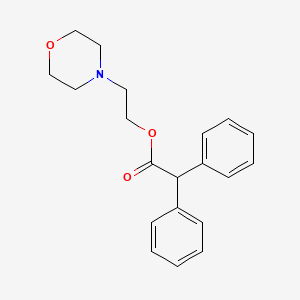
![N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}](/img/structure/B14166646.png)
![6-(Furan-2-yl)-2-{[2-oxo-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B14166653.png)

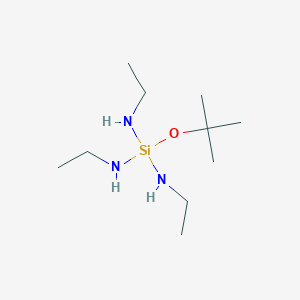
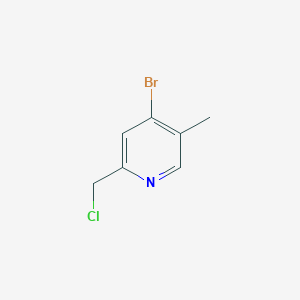
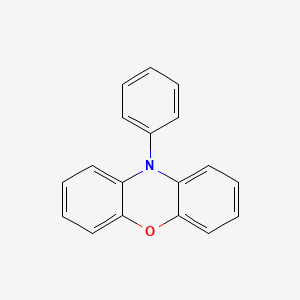
![[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate](/img/structure/B14166693.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B14166698.png)
![3-(4-Chlorophenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14166704.png)
